molecular formula C14H20O3 B2898585 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid CAS No. 1871441-31-4

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid

Cat. No.: B2898585
CAS No.: 1871441-31-4
M. Wt: 236.311
InChI Key: DSNQMEKMNUDIFZ-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid typically involves the reaction of benzyloxy compounds with butanoic acid derivatives. One common method includes the use of benzyloxy alcohols and ethyl butanoate under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzyloxy alcohols are reacted with butanoic acid derivatives in the presence of catalysts. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of butanoic acid, such as ketones, aldehydes, and substituted benzyloxy compounds .

Scientific Research Applications

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activities and alter biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid is unique due to its combination of the benzyloxy group with a butanoic acid backbone, providing distinct chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid is a compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

This structure features a benzyloxy group attached to a branched fatty acid backbone, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail these activities supported by empirical studies.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of fatty acids can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A comparative study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, as well as fungi. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways related to cancer progression is an area of active investigation.

The biological activity of this compound is thought to arise from its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Signal Transduction Modulation : It may alter the expression of genes involved in cell growth and apoptosis.

Case Studies

  • Anti-inflammatory Effects : A clinical trial involving a derivative of the compound showed a marked reduction in symptoms among patients with rheumatoid arthritis after administration over six weeks .
  • Antimicrobial Efficacy : Laboratory studies demonstrated that formulations containing the compound significantly reduced bacterial load in infected wounds compared to standard treatments .
  • Cancer Research : Preclinical trials indicated that the compound could reduce tumor size in xenograft models of breast cancer, suggesting a need for further exploration in clinical settings .

Properties

IUPAC Name

2-ethyl-2-(phenylmethoxymethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-14(4-2,13(15)16)11-17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNQMEKMNUDIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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